molecular formula C10H15Cl2NO2 B2985417 2-(Chloromethyl)-5-isobutoxypyridin-4-ol hydrochloride CAS No. 1266693-68-8

2-(Chloromethyl)-5-isobutoxypyridin-4-ol hydrochloride

Cat. No.: B2985417
CAS No.: 1266693-68-8
M. Wt: 252.14
InChI Key: FJSVDBVFCDZDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-isobutoxypyridin-4-ol hydrochloride is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloromethyl group at the second position, an isobutoxy group at the fifth position, and a hydroxyl group at the fourth position of the pyridine ring, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-isobutoxypyridin-4-ol hydrochloride typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine with triphosgene in toluene at low temperatures (0 to 10°C). After the reaction, methanol is added dropwise, and the mixture is subjected to reduced pressure to remove acidic gases, followed by centrifugation and drying to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-isobutoxypyridin-4-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Chloromethyl)-5-isobutoxypyridin-4-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-isobutoxypyridin-4-ol hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The isobutoxy group can modulate the compound’s hydrophobicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
  • 2-(Chloromethyl)-3,5-dimethyl-4-ethoxypyridine hydrochloride
  • 2-(Chloromethyl)-5-isopropoxypyridin-4-ol hydrochloride

Uniqueness

2-(Chloromethyl)-5-isobutoxypyridin-4-ol hydrochloride is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .

Properties

IUPAC Name

2-(chloromethyl)-5-(2-methylpropoxy)-1H-pyridin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2.ClH/c1-7(2)6-14-10-5-12-8(4-11)3-9(10)13;/h3,5,7H,4,6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSVDBVFCDZDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CNC(=CC1=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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